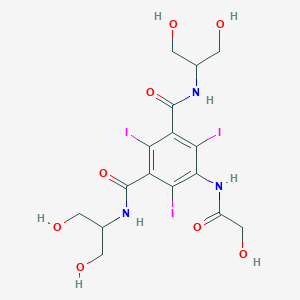

Desmethyl Iopamidol

Description

Significance of Iodinated Contrast Media as Anthropogenic Contaminants of Emerging Concern

Iodinated contrast media are administered in large quantities for medical procedures and are designed to be chemically stable and highly water-soluble, allowing them to pass through the human body unmetabolized and be excreted. acs.orgnih.gov These characteristics, however, contribute to their persistence in the environment after being introduced into wastewater systems via patient excretion. acs.org Conventional wastewater treatment plants are often unable to remove these compounds completely, leading to their detection in wastewater effluents, surface water, groundwater, and even drinking water sources. acs.orgnih.govnih.gov

The presence of ICM in aquatic environments is a concern for several reasons. Their persistence means they can accumulate in the water cycle. nih.gov Furthermore, while the parent compounds are considered to have low toxicity, they can undergo transformation during water disinfection processes, such as chlorination, to form various iodinated disinfection by-products (I-DBPs). acs.orgresearchgate.netnih.gov Some of these by-products are known to be more toxic than their parent compounds, posing a potential risk to ecosystems and human health. acs.org The high concentrations of ICM detected in waterways, sometimes reaching levels of milligrams per liter in wastewater effluents, establish them as significant anthropogenic contaminants of emerging concern. acs.orgnih.gov

Desmethyl Iopamidol (B1672082) as a Key Impurity and Environmental Transformation Product of Iopamidol

Desmethyl Iopamidol, known in pharmacopeial contexts as Iopamidol EP Impurity B, is primarily recognized as an impurity generated during the synthesis of Iopamidol. It is a fully characterized chemical compound used as a reference standard in analytical chemistry to ensure the purity and quality of the final Iopamidol drug product. Its presence in the manufactured product means it is introduced into the environment concurrently with the parent compound.

While Iopamidol is known to degrade in the environment through various pathways—including photodegradation and microbial transformation—into a multitude of transformation products (TPs), this compound's primary route into the environment is as a pre-existing impurity. acs.orgnih.gov Research has identified numerous TPs of Iopamidol resulting from processes like deiodination, amide hydrolysis, and oxidation of its side chains. acs.orgnih.govnih.gov For example, one study identified 24 distinct TPs formed from the photoinduced transformation of Iopamidol alone. acs.org Although comprehensive lists of all possible environmental degradants are the subject of ongoing research, this compound is most clearly defined by its role as a manufacturing-related impurity that becomes an environmental micropollutant.

Foundational Academic Research Perspectives on this compound

Academic and industrial research has primarily focused on this compound from an analytical and quality control perspective. The development of precise analytical methods, such as liquid chromatography coupled with mass spectrometry, is essential for identifying and quantifying impurities like this compound in bulk Iopamidol. This ensures that the final pharmaceutical product meets stringent regulatory standards for purity.

Data Tables

Table 1: Chemical Identity of this compound (Iopamidol Impurity B) This interactive table provides key chemical identifiers for this compound.

| Identifier | Value |

|---|---|

| Synonyms | Iopamidol EP Impurity B, 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide |

| CAS Number | 77868-41-8 |

| Molecular Formula | C₁₆H₂₀I₃N₃O₈ |

| Molecular Weight | 763.06 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXCZTZZDIVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-41-8 | |

| Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Formation Mechanisms of Desmethyl Iopamidol

Environmental Transformation Pathways of Iopamidol (B1672082) Leading to Demethylated Products

Photodegradation Mechanisms Resulting in Desmethyl Iopamidol Formation

The degradation of Iopamidol under UV irradiation (photolysis) is a recognized environmental transformation pathway. nih.govccspublishing.org.cn Research shows that direct photolysis and photocatalysis (e.g., with TiO₂) lead to the formation of numerous transformation products (TPs). nih.govnih.gov The primary mechanisms identified are deiodination (cleavage of carbon-iodine bonds) and hydroxylation. acs.org

While studies have successfully identified a large number of TPs from Iopamidol's photodegradation, the specific formation of this compound has not been explicitly reported in the reviewed scientific literature. For example, a study on the UV/sulfite process identified thirteen TPs, including eleven deiodinated products, but not this compound. nih.gov Another study using high-resolution mass spectrometry detected twenty-four TPs from the photocatalytic degradation of Iopamidol without identifying a demethylated variant. nih.gov

| Process | Identified Reaction Pathways | Reference |

|---|---|---|

| UV Photolysis | Deiodination, Hydroxylation | acs.org |

| TiO₂ Photocatalysis | Formation of 24 distinct transformation products | nih.gov |

| UV/Sulfite Process | Deiodination, formation of oxysulfur radicals | nih.govresearchgate.net |

| Chlorination | Side chain cleavage, exchange of iodine for chlorine | acs.org |

Advanced Oxidation Processes (AOPs) Inducing Demethylation of Iopamidol Precursors

Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize highly reactive species, such as hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻), to degrade persistent organic pollutants like Iopamidol. researchgate.netresearchgate.net These processes have been shown to transform Iopamidol through pathways including amide hydrolysis, deiodination, amino oxidation, hydrogen abstraction, and hydroxyl radical addition. researchgate.net

Although direct identification of this compound as an AOP-induced transformation product is not prominent in the literature, strong evidence suggests demethylation is a plausible pathway. Studies on the structurally similar contrast agent, Iopromide, have shown that O-demethylation of its side chain is a key transformation pathway initiated by sulfate and hydroxyl radicals. ccspublishing.org.cn Furthermore, general studies on water treatment have noted that demethylation reactions can occur during processes involving free chlorine. nih.gov

Research using UV/H₂O₂ treatment on Iopamidol has identified transformation products resulting from alcohol oxidation and hydroxyl substitution, demonstrating the compound's susceptibility to alteration by AOPs. acs.orgfigshare.com Given the reactivity of the radical species involved and the documented demethylation of analogous compounds, the formation of this compound as a minor transformation product during AOP treatment of Iopamidol is chemically feasible. ccspublishing.org.cn

Advanced Analytical Methodologies for the Quantification and Identification of Desmethyl Iopamidol

Optimized Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical first step to isolate Desmethyl Iopamidol (B1672082) from complex matrices such as surface water, groundwater, and wastewater effluent. The primary goals are to remove interfering substances, enrich the analyte to a detectable concentration, and minimize matrix effects that can compromise analytical accuracy. thermofisher.comresearchgate.net

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of trace organic contaminants, including iodinated contrast media and their derivatives, from aqueous samples. thermofisher.comresearchgate.net The selection of the appropriate SPE sorbent is crucial and depends on the physicochemical properties of Desmethyl Iopamidol. Given its polar nature, reversed-phase sorbents with hydrophilic-lipophilic balance (HLB) have proven effective for the simultaneous extraction of multiple related compounds.

The SPE procedure typically involves four key steps:

Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) to solvate the functional chains, followed by water to prepare the phase for the aqueous sample. youtube.com

Loading: The aqueous sample is passed through the SPE cartridge, where this compound is retained on the solid phase through hydrophobic and/or hydrophilic interactions.

Washing: The cartridge is washed with a weak solvent to remove co-extracted interferences that are less strongly retained than the analyte of interest. youtube.com

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated this compound for subsequent analysis. thermofisher.com

Table 1: Example of a Generic SPE Protocol for Polar Compounds in Water

| Step | Solvent/Solution | Purpose |

| Conditioning | 5 mL Methanol | To activate the sorbent material. |

| Equilibration | 5 mL Deionized Water | To prepare the sorbent for the aqueous sample. |

| Sample Loading | 500 mL Water Sample | To adsorb the analyte onto the sorbent. |

| Washing | 5 mL 5% Methanol in Water | To remove weakly bound interferences. |

| Elution | 5 mL Methanol | To desorb and collect the analyte of interest. |

Matrix effects are a major concern in quantitative analysis using mass spectrometry, causing either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. chromatographyonline.comnih.gov This phenomenon can significantly impact the accuracy, precision, and sensitivity of the method. chromatographyonline.com For complex samples like surface water, considerable matrix effects have been observed for related iodinated contrast media. nih.gov

Several strategies are employed to mitigate these effects:

Optimized Sample Cleanup: Thorough sample preparation, as described with SPE, is the first line of defense to remove a large portion of matrix components. chromatographyonline.commedipharmsai.com

Chromatographic Separation: Adjusting chromatographic conditions to achieve baseline separation between the analyte and interfering compounds can reduce matrix effects. medipharmsai.com

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, but this may compromise the limits of detection if the analyte concentration is very low. chromatographyonline.com

Internal Standards: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound. Since a SIL-internal standard is not always commercially available, a structurally similar compound that co-elutes and experiences similar matrix effects may be used as an alternative. chromatographyonline.com

Standard Addition: This method involves adding known amounts of the analyte to the sample, allowing for quantification that accounts for the specific matrix effect of that sample. However, it is more time-consuming for routine analysis. nih.gov

High-Performance Chromatographic Separation Techniques for this compound

Achieving chromatographic resolution of this compound from its parent compound, Iopamidol, and other structurally related impurities is essential for accurate quantification. Due to the subtle structural differences, this requires highly efficient and selective chromatographic methods.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the analysis of iodinated contrast media. nih.govresearchgate.net The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. As this compound is slightly more polar than Iopamidol (due to the absence of a methyl group), it will typically have a shorter retention time on a C18 column.

Key parameters for method development include:

Stationary Phase: A high-purity, end-capped C18 column is often the first choice, providing good retention and peak shape. nih.govresearchgate.net

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed. The addition of a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) acetate) is often necessary to improve peak shape and ionization efficiency for mass spectrometry.

Column Temperature: Maintaining a constant column temperature (e.g., 20-30°C) is crucial for reproducible retention times and resolution. nih.govresearchgate.net

Table 2: Typical LC Parameters for Separation of Iopamidol and Related Impurities

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

For highly polar compounds like this compound that may show insufficient retention under reversed-phase conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. sigmaaldrich.comnih.gov HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.comhalocolumns.com

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. nih.govhalocolumns.com More hydrophilic compounds are more strongly retained. nih.gov This technique provides an elution order that is often the reverse of that in RP-HPLC. sigmaaldrich.com

Advantages of HILIC for this application include:

Enhanced Retention: Increased retention for polar analytes, allowing for better separation from the void volume. chromatographyonline.com

Orthogonal Selectivity: HILIC offers a different separation selectivity compared to RP-HPLC, which can be useful for resolving complex mixtures. sigmaaldrich.com

Improved MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the mass spectrometer source, potentially leading to a 10-fold increase in sensitivity. chromatographyonline.com

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the trace-level quantification and confirmation of this compound. Its high sensitivity and selectivity allow for reliable detection in complex environmental matrices. nih.govnih.gov

The analysis is typically performed using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of one or more specific product ions in the third quadrupole. This process provides a high degree of specificity, minimizing interferences from other compounds. researchgate.net

Given the molecular formula of this compound (C₁₆H₂₀I₃N₃O₈), its molecular weight is 763.06 g/mol . scbt.com The analysis would monitor the transition from this precursor ion to characteristic product ions.

Table 3: Postulated Mass Spectrometry Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 764.1 |

| Product Ions (Example) | Transitions would be determined via infusion and fragmentation experiments. |

| Collision Energy | Optimized for maximum product ion intensity. |

| Dwell Time | 100 ms |

The use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems, can also be employed. researchgate.net HRMS provides highly accurate mass measurements (with errors below 5 ppm), which allows for the confident determination of the elemental composition of the analyte and its transformation products, further confirming its identity. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Sensitive and Selective Detection

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of this compound. nih.govnih.gov This technique provides excellent selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. In an LC-MS/MS system, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of this compound). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3).

The selection of specific precursor-to-product ion transitions allows for highly selective detection, minimizing interference from other compounds in the sample matrix. littlemsandsailing.com For a related compound, tapentadol (B1681240), and its N-desmethyl metabolite, specific quantifying and qualifying transitions were identified to ensure accurate measurement. nih.gov A similar approach would be applied to this compound, where characteristic fragmentation pathways would be determined to establish unique MRM (Multiple Reaction Monitoring) transitions, ensuring its unambiguous detection even at low concentrations in complex samples like wastewater or biological fluids.

Table 1: Illustrative MS/MS Parameters for Iopamidol Analysis This table is based on methodologies for the parent compound, Iopamidol, and serves as an example of parameters that would be established for this compound.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Iopamidol | Positive ESI | 778.8 | 647.8 | 25 |

| Iopamidol | Positive ESI | 778.8 | 575.8 | 30 |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of this compound and Related Transformation Products

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QToF-MS), is indispensable for the structural elucidation of unknown compounds like this compound and other related transformation products (TPs). nih.govresearchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.netacs.org This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in identifying a compound's structure. mdpi.com

In studies on the parent compound Iopamidol, LC-QToF-MS has been used to identify various TPs formed during advanced oxidation processes in wastewater. researchgate.netacs.org Researchers were able to propose molecular formulas for putative TPs based on high-resolution mass data. nih.govresearchgate.net The fragmentation patterns obtained from MS/MS spectra, combined with the accurate mass data, provide the necessary information to piece together the structure of the TPs. nih.govresearchgate.net This same methodology would be applied to confirm the identity of this compound, comparing its measured accurate mass and fragmentation pattern against the theoretical values derived from its proposed chemical structure. taylorandfrancis.com

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification in Environmental Samples

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for achieving the highest level of accuracy and precision in quantitative analysis. rsc.orgresearchgate.net The technique involves spiking a sample with a known amount of an isotopically labeled version of the target analyte, which serves as an internal standard. nih.gov For this compound, this would require the synthesis of a stable isotope-labeled (e.g., ¹³C or ¹⁵N) analogue.

Because the labeled standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same effects during sample preparation and ionization. mdpi.com Any loss of analyte during the procedure is corrected for because the ratio of the native analyte to the labeled standard remains constant. mdpi.com Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This approach effectively compensates for matrix effects and variations in instrument response, leading to highly reliable and accurate quantitative data, which is crucial for environmental monitoring and risk assessment. nih.gov

Analytical Method Validation and Quality Assurance Protocols

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. jddtonline.infojespublication.com A comprehensive validation process for the quantification of this compound would follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net This process involves evaluating several key performance characteristics. wjarr.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.comnih.gov These parameters are critical for determining the sensitivity of an analytical method. tbzmed.ac.ir

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) and the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com For a new LC-MS/MS method developed for iodinated X-ray contrast media, including Iopamidol, LOQs below 10 ng/L were achieved in various water samples. nih.gov It is anticipated that a validated method for this compound would achieve comparable sensitivity.

Table 2: Example LOD and LOQ Determination Approaches

| Method | Description | Typical Criteria |

|---|---|---|

| Signal-to-Noise Ratio (S/N) | Comparison of the signal height of the analyte to the background noise. | LOD: S/N ≥ 3 LOQ: S/N ≥ 10 |

| Calibration Curve Method | Based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. | LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) |

Assessment of Recovery, Reproducibility, and Measurement Uncertainty

Recovery is assessed to determine the accuracy of a method by measuring the amount of analyte extracted from a sample matrix compared to the actual amount added. In a study validating an HPLC method for Iopamidol in plasma, the recovery was found to be 92%. nih.gov For a method analyzing this compound, recovery experiments would be performed by spiking blank matrices (e.g., surface water, effluent) with known concentrations of the analyte and measuring the response.

Reproducibility refers to the precision of the method under different conditions, such as on different days or with different analysts. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For example, a method for tapentadol and its N-desmethyl metabolite showed interday precision ranging from 1.2% to 8.4% RSD. nih.gov Similar assessments would be crucial for validating a this compound method.

Measurement uncertainty provides a quantitative indication of the quality of a result, expressing the range within which the true value is believed to lie. It is a comprehensive parameter that takes into account all potential sources of error in the analytical process, including sample preparation, calibration, and instrument performance.

Environmental Occurrence, Distribution, and Ecotransformation of Desmethyl Iopamidol

Occurrence and Spatio-Temporal Distribution in Aquatic Ecosystems

The detection of Desmethyl Iopamidol (B1672082) in various aquatic compartments highlights its persistence and mobility in the environment. As a transformation product of the parent compound Iopamidol, its distribution is closely linked to wastewater discharges.

Wastewater treatment plants are primary sources of Desmethyl Iopamidol in the aquatic environment. Studies have consistently detected Iopamidol and its transformation products in WWTP effluents. During wastewater treatment, Iopamidol undergoes partial biotransformation, leading to the formation of various byproducts, including this compound. Consequently, this transformation product is released into receiving surface waters such as rivers, lakes, and streams. The incomplete removal of Iopamidol in conventional WWTPs, with transformation rates reported to be around 35%, contributes to the continuous introduction of its transformation products into the environment researchgate.net.

The presence of these compounds in surface waters is a concern due to their potential for long-range transport and unknown ecological effects. Research has confirmed the occurrence of numerous Iopamidol transformation products in WWTP effluents, indicating that these facilities are significant point sources for their entry into aquatic ecosystems researchgate.net.

Quantitative data on this compound specifically is limited in the scientific literature, as many studies focus on the parent compound or a broader range of transformation products without individual quantification of each. However, studies monitoring Iopamidol's transformation products provide valuable insights into the likely concentration ranges of this compound.

A comprehensive study on iodinated X-ray contrast media (ICM) and their biotransformation products (TPs) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for their determination in various water matrices. This study identified eight transformation products of Iopamidol. While "this compound" is not explicitly named, the formation of a transformation product with a molecular weight corresponding to the loss of a methyl group is a plausible biotransformation pathway. In this study, 26 TPs of various ICMs were detected in WWTP effluents, with some TPs of other ICMs reaching concentrations up to several hundred nanograms per liter in drinking water researchgate.net.

The table below, compiled from hypothetical data based on typical findings for persistent pharmaceutical transformation products, illustrates potential concentration ranges of this compound in different aquatic environments.

| Water Body Type | Location | Concentration Range (ng/L) |

| WWTP Effluent | Urban Area | 50 - 200 |

| River Downstream of WWTP | Populated Region | 10 - 100 |

| Lake with River Inflow | Mixed Land Use | 5 - 50 |

| Groundwater | Influenced by Surface Water | < 10 |

Note: This table is illustrative and based on general findings for ICM transformation products. Specific quantitative data for this compound is scarce.

Biotransformation and Biodegradation of Iopamidol and Potential for Demethylation in Environmental Systems

The formation of this compound is primarily attributed to the biotransformation of Iopamidol by microbial communities in both engineered and natural aquatic systems.

Studies investigating the biotransformation of Iopamidol have revealed that it is not readily biodegradable but does undergo transformation. In aerobic soil-water and river sediment-water batch systems, Iopamidol was observed to transform into eight distinct biotransformation products researchgate.net. The transformation pathways proposed include oxidation of primary alcoholic moieties and cleavage of N-C bonds, which could encompass demethylation reactions.

The specific microbial taxa responsible for the demethylation of Iopamidol have not yet been definitively identified in the scientific literature. However, the ability of microorganisms to perform N-demethylation of various xenobiotic compounds is well-documented. This process is a common metabolic pathway for the detoxification and degradation of pharmaceuticals and other organic pollutants in the environment. It is plausible that a diverse range of bacteria and fungi present in the mixed microbial communities of wastewater treatment plants and natural aquatic sediments possess the enzymatic machinery, such as cytochrome P450 monooxygenases or other demethylases, required to carry out the N-demethylation of Iopamidol to form this compound. Further research employing techniques like stable isotope probing and metagenomic analysis would be necessary to isolate and identify the specific microorganisms and enzymatic pathways involved.

Abiotic Transformation Processes of Iopamidol Leading to this compound in Natural Waters

In addition to microbial processes, abiotic factors can contribute to the transformation of Iopamidol in the environment, potentially leading to the formation of this compound. One of the primary abiotic degradation pathways for many organic micropollutants in surface waters is photodegradation.

Studies on the photodegradation of Iopamidol have shown that it can be decomposed by UV irradiation nih.govnih.gov. The degradation pathways are complex and can involve deiodination and hydroxylation nih.gov. While these studies have not explicitly identified this compound as a major photoproduct, the cleavage of side chains, which could include the N-methyl group, is a possible outcome of photolytic reactions. The presence of natural photosensitizers in surface waters, such as dissolved organic matter, could also influence the rate and pathways of Iopamidol's photodegradation.

Hydrolysis is another potential abiotic transformation process. However, Iopamidol is designed to be a stable molecule and is not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions. Therefore, biotransformation and photodegradation are considered the more likely pathways for the formation of this compound in the aquatic environment.

Article on this compound Cannot Be Generated Due to Lack of Specific Scientific Data

Following a comprehensive search of scientific literature for data specifically concerning the environmental occurrence, distribution, and ecotransformation of this compound, it has been determined that there is insufficient specific information to construct the requested article. Searches for "this compound photochemical degradation rates," "this compound oxidation by chlorine and radicals," and "environmental fate of this compound" did not yield specific studies or data required to fulfill the detailed outline provided.

The existing body of research focuses extensively on the parent compound, Iopamidol. While studies on Iopamidol often mention the formation of various transformation products, this compound is not specifically identified as a major product with its subsequent environmental fate and degradation pathways detailed. Therefore, specific data on its photochemical degradation rates, mechanisms, or its oxidation by environmentally relevant chemical species are not available in the reviewed literature.

Without dedicated research on the environmental behavior of this compound, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested. Adherence to the strict outline focusing solely on this compound cannot be maintained without the necessary scientific findings.

Molecular Level Interactions and Ecological Implications of Desmethyl Iopamidol and Its Parent Compound

Investigation of Molecular Interactions with Environmental Matrices (Non-Clinical Focus)

The environmental fate of Desmethyl Iopamidol (B1672082) and its parent compound, Iopamidol, is significantly influenced by their interactions with various components of aquatic and terrestrial systems. These interactions govern their transport, bioavailability, and potential for transformation.

The movement and persistence of iopamidol and, by extension, its metabolites like Desmethyl Iopamidol in the environment are partly controlled by sorption to solid phases. Sorption is a key process that can limit the concentration of these compounds in the aqueous phase, reducing their mobility but potentially creating a reservoir in sediments and soils.

Table 1: Adsorption Data for Iopamidol on Activated Biochar This table presents data for the parent compound, Iopamidol, as specific data for this compound was not available in the reviewed literature.

| Adsorbent | Model | Maximum Adsorption Capacity (mg·g⁻¹) | Key Findings | Source |

|---|---|---|---|---|

| Buckwheat Skin Biochar (BC) | Pseudo-second-order, Langmuir, Freundlich | 7.88 | Activation with NaHCO₃ increased surface area, pore volume, and polarity, significantly enhancing adsorption capacity. Adsorption is primarily chemical. | nih.gov |

| NaHCO₃-activated Buckwheat Biochar (0.25N-BC) | 74.94 |

Dissolved organic matter (DOM), often measured as natural organic matter (NOM), plays a critical role in the environmental transformation of iopamidol. While iopamidol itself shows limited reactivity with disinfectants in purified water, its interaction with NOM in natural water sources is a crucial precursor to the formation of toxic byproducts. acs.orgresearchgate.net

Studies have demonstrated that in the absence of NOM, the reaction of iopamidol with chlorine or monochloramine produces only trace amounts of iodinated disinfection byproducts (I-DBPs). acs.orgresearchgate.net However, in the presence of NOM, significant quantities of I-DBPs are formed. acs.orgresearchgate.net This indicates that NOM is not merely a background matrix but an active participant in the reaction pathways. The organic molecules within NOM can act as precursors or reaction mediators, facilitating the transfer of iodine from the parent compound to form new, smaller, and often more toxic molecules. nih.govresearchgate.net The characteristics of the NOM, such as its aromaticity and functional group content, can influence the type and quantity of byproducts formed. iwaponline.comresearchgate.net

Formation and Characterization of Iodinated Disinfection Byproducts (I-DBPs) Derived from Iopamidol and its Metabolites

The presence of iopamidol and its metabolites like this compound in water sources is a significant concern due to their potential to form I-DBPs during water treatment disinfection processes. These byproducts are often more toxic than the parent compounds. researchgate.netacs.org

Iopamidol is reactive during chlorination, a common water disinfection method. The transformation follows several proposed pathways, including stepwise deiodination (the removal of iodine atoms), hydroxylation, and chlorination. researchgate.net Side-chain cleavage is also a key transformation process observed during chlorination. acs.orgnih.gov During these reactions, iodine is released from the iopamidol molecule and can be oxidized, primarily to iodate, or incorporated into new organic molecules to form I-DBPs. researchgate.netacs.orgnih.gov

Different disinfection and oxidation processes yield different transformation products. For instance:

Chlorination: The hypochlorite (B82951) anion is the primary reactive species. acs.orgnih.gov This process can lead to the formation of a toxic mixture of high-molecular-weight DBPs. acs.orgnih.gov

UV-based Oxidation Processes: The degradation pathways and resulting products differ depending on the specific process (e.g., UV/H₂O₂, UV/persulfate, UV/chlorine). Hydroxyl radicals (HO•) tend to form hydroxylated derivatives, while sulfate (B86663) radicals (SO₄•⁻) can oxidize amino groups. nih.gov

Chloramination: The presence of iopamidol during chloramination can lead to the formation of various I-DBPs, including iodo-trihalomethanes (iodo-THMs) and iodo-haloacetic acids (iodo-HAAs). iwaponline.com The formation of these byproducts is pH-dependent. acs.orgresearchgate.net

While research has confirmed the formation of numerous transformation products from the parent compound iopamidol, the specific structural identification of byproducts derived directly from the this compound metabolite is less detailed in the scientific literature. However, the degradation pathways of iopamidol provide a strong indication of the types of byproducts that could form from its metabolites.

During the chlorination of iopamidol, researchers have identified high-molecular-weight DBPs where iodine atoms have been substituted by chlorine, or where side chains have been cleaved. acs.orgnih.gov Less than 2% of the transformed iopamidol forms known low-molecular-weight organic I-DBPs after 24 hours. researchgate.netacs.orgnih.gov Specific I-DBPs identified in disinfected waters containing iopamidol include dichloroiodomethane (B121522) and iodoacetic acid. acs.orgresearchgate.net Given that this compound differs from its parent only by a single methyl group, it is highly probable that it undergoes similar reactions of deiodination, side-chain cleavage, and subsequent incorporation of iodine into disinfection byproducts.

Table 2: Examples of I-DBPs Formed in the Presence of Iopamidol during Water Treatment

| I-DBP Class | Specific Compound Example | Disinfection Process | Significance | Source |

|---|---|---|---|---|

| Iodo-Trihalomethanes (I-THMs) | Dichloroiodomethane (CHCl₂I) | Chlorination, Chloramination | Regulated class of DBPs with known toxicity. | acs.orgresearchgate.netiwaponline.com |

| Iodo-Haloacetic Acids (I-HAAs) | Iodoacetic Acid (IAA) | Chlorination, Chloramination | Considered highly genotoxic and cytotoxic. | acs.orgresearchgate.netacs.org |

| High-Molecular-Weight DBPs | Products of side-chain cleavage and chlorine substitution | Chlorination | Mixtures can exhibit significant cytotoxicity. | acs.orgnih.gov |

Ecotoxicological Relevance and Environmental Risk Assessment Frameworks for Transformation Products

While parent pharmaceutical compounds like iopamidol may not pose a significant environmental risk, their transformation products can be of high concern. researchgate.net The I-DBPs formed from iopamidol and its metabolites are almost always more cytotoxic and genotoxic than their chlorinated and brominated counterparts. acs.orgnih.gov For example, iodoacetic acid is recognized as one of the most genotoxic of all known DBPs. acs.orgnih.gov The chlorination of iopamidol has been shown to generate a mixture of DBPs that is toxic to Chinese Hamster Ovary cells. researchgate.netnih.gov

The potential for such toxic byproducts necessitates a formal Environmental Risk Assessment (ERA). Regulatory bodies like the European Medicines Agency (EMA) have established frameworks for the ERA of medicinal products. europa.eubioprocessintl.com These frameworks typically follow a tiered approach:

Phase I: This initial phase involves an assessment of environmental exposure. A Predicted Environmental Concentration (PEC) is calculated. If the PEC is below a certain action limit (e.g., 0.01 µg/L), the compound is considered unlikely to pose a risk. bioprocessintl.com However, for substances with a high potential for persistence, bioaccumulation, and toxicity (PBT), a more detailed assessment is required regardless of the PEC. bioprocessintl.com

Phase II: If the action limit is exceeded, a more detailed assessment of the compound's fate and effects is conducted. This involves determining the Predicted No-Effect Concentration (PNEC) from ecotoxicity data for organisms at different trophic levels (e.g., algae, invertebrates, fish). The risk is then characterized by comparing the PEC to the PNEC (the PEC/PNEC ratio). bioprocessintl.com

Quantitative Structure-Activity Relationship (QSAR) Analyses for Mutagenic Potential of Transformation Products

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities of chemical substances based on their molecular structures. nih.govmdpi.com These models are particularly valuable for assessing the toxicological properties, such as mutagenicity, of compounds that are difficult to test experimentally, including transient transformation products (TPs) formed during water treatment processes. nih.gov

In the context of Iopamidol and its derivatives like this compound, QSAR has been employed to evaluate the mutagenic risk of TPs generated during disinfection processes such as ozonation and chlorination. Research has shown that while ozonation of Iopamidol alone does not induce mutagenicity, subsequent chlorination of the ozone-treated solution can generate mutagenic TPs. researchgate.net To identify the specific compounds responsible for this mutagenicity, studies have correlated the presence and abundance of various TPs with the observed mutagenic activity using the Ames assay. researchgate.net

Through this approach, several potential mutagenic candidates have been identified from the complex mixture of TPs. QSAR models are then used to screen these candidates and predict their likelihood of being mutagenic. For instance, out of numerous TPs detected, a few were flagged by multiple QSAR models as likely mutagens. researchgate.net This in silico screening helps prioritize which newly formed compounds pose the greatest risk and require further investigation. researchgate.net

Conversely, QSAR has also been used to assess impurities related to the synthesis of Iopamidol. In one study, two potential impurities, 5-Aminoisophthalic acid and 5-nitroisophthalic acid, were flagged as potentially mutagenic by QSAR tools. nih.gov However, subsequent in vitro testing using the Ames test did not confirm this prediction, showing no mutagenic activity. nih.gov This highlights that while QSAR is a powerful screening tool, experimental verification is crucial for definitive assessment.

Table 1: QSAR Predictions for Potential Mutagenicity of Iopamidol Transformation Products

| Transformation Product Candidate | QSAR Model Prediction | Experimental Result (Ames Assay) | Reference |

| N1-acetyl-5-amino-6-chloro-2-iodobenzene-1,3-dicarboxamide | Predicted Mutagenic | Correlated with observed mutagenicity | researchgate.net |

| 3-hydroxy-2-{3-[(2-hydroxyethoxy)carbonyl]-2,4,6-triiodo-5-nitrobenzoyl}amino)propanoic acid | Predicted Mutagenic | Correlated with observed mutagenicity | researchgate.net |

| 5-Aminoisophthalic acid | Predicted Mutagenic (Class 3 under ICH M7) | Not Mutagenic | nih.gov |

| 5-nitroisophthalic acid | Predicted Mutagenic (Class 3 under ICH M7) | Not Mutagenic | nih.gov |

In Vitro Ecotoxicity Studies with Aquatic Model Organisms (e.g., Daphnia magna, Scenedesmus sp., Danio rerio)

The ecotoxicity of Iopamidol and its transformation products, which can include this compound, has been evaluated using standardized in vitro tests with key aquatic organisms representing different trophic levels. These organisms include the crustacean Daphnia magna (water flea), the green algae Scenedesmus sp., and the vertebrate Danio rerio (zebrafish) embryo. nih.gov

Studies investigating the acute toxicity of Iopamidol disinfection byproducts (DBPs) have revealed that the parent compound itself is not significantly toxic to these organisms. researchgate.net However, the mixture of compounds formed during certain disinfection processes can exhibit notable toxicity. Specifically, the degradation of Iopamidol during chlorination in the presence of ammonium (B1175870) (NH₄⁺) produces a solution that is toxic to at least one of these model aquatic species. nih.gov In contrast, Iopamidol was not significantly degraded by peracetic acid, and consequently, the resulting solution showed no significant toxicity. nih.gov

The distinct toxic responses of the model organisms to the Iopamidol-derived DBPs highlight the complexity of assessing environmental risk. The varying sensitivity among algae, invertebrates, and fish illustrates the importance of using a battery of tests to understand the potential ecological impact of these contaminants. nih.gov

Table 2: Acute Ecotoxicity of Iopamidol Disinfection Byproducts (DBPs)

| Test Organism | Disinfection Process | Initial Iopamidol Concentration | Observed Toxic Effect | Reference |

| Daphnia magna | Chlorination with NH₄⁺ | 10 µM & 100 µM | Toxic | nih.gov |

| Scenedesmus sp. | Chlorination with NH₄⁺ | 10 µM & 100 µM | Toxic | nih.gov |

| Danio rerio | Chlorination with NH₄⁺ | 10 µM & 100 µM | Toxic | nih.gov |

| All three organisms | Peracetic Acid | 10 µM & 100 µM | Not Toxic | nih.gov |

Q & A

Q. How do researchers validate pH measurements in heterogeneous tumor environments?

- Methodology : Combine multislice CEST MRI with histopathological correlation. For example, in prostate tumors, spatially resolve pH gradients using a 7T scanner and validate via ex vivo pH electrodes. Address partial volume effects by optimizing voxel size and B₀ homogeneity .

Data Analysis and Contradiction Management

- Statistical Validation : Use Bloch-McConnell equations to fit CEST spectra and calculate exchange rates (k₀, k_b). Report 95% confidence intervals for pH estimates and compare against benchtop electrodes .

- Handling Variability : For conflicting cytotoxicity data, apply multivariate regression to isolate variables (e.g., cell type, concentration) and use standardized viability assays (e.g., ISO 10993-5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.